4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol
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Overview
Description
4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol is a chemical compound that has been the focus of several scientific research studies. It is commonly referred to as MPP and is used in the field of medicinal chemistry.
Mechanism of Action
MPP acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, MPP increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. MPP also exhibits activity at other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MPP can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. MPP has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPP in lab experiments is its high potency and specificity for certain receptors in the brain. This allows researchers to study the effects of MPP on specific pathways and receptors, which can provide valuable insights into the mechanisms of action of other drugs and potential therapeutic targets. However, MPP can be expensive to synthesize and may not be readily available in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on MPP. One area of interest is the development of MPP-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another area of interest is the investigation of MPP's effects on other receptors and pathways in the brain, which may lead to the development of new drugs for a variety of conditions. Finally, further research is needed to fully understand the safety and efficacy of MPP in humans, which will be essential for its eventual use as a therapeutic agent.
Synthesis Methods
MPP is synthesized through a multi-step process involving the reaction of 2,5-dimethylpyridine with 3-(methylthio)propanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 4-piperidone.
Scientific Research Applications
MPP has been extensively studied for its potential use as a drug in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential use as a painkiller and an anti-inflammatory agent. MPP has been shown to exhibit high affinity for certain receptors in the brain, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12-3-4-13(16-11-12)15(19)6-8-17(9-7-15)14(18)5-10-20-2/h3-4,11,19H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHRVGIUDPTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.